7-Methyl-2,3-dihydroisoquinolin-3-one
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Overview
Description
7-Methyl-2,3-dihydroisoquinolin-3-one is a nitrogen-containing heterocyclic compound with a molecular formula of C10H9NO It is a derivative of isoquinoline, characterized by a methyl group at the 7th position and a keto group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2,3-dihydroisoquinolin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring system. The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2,3-dihydroisoquinolin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of 7-methylisoquinolin-3-ol.
Substitution: Formation of various substituted isoquinolines depending on the reagents used.
Scientific Research Applications
7-Methyl-2,3-dihydroisoquinolin-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Methyl-2,3-dihydroisoquinolin-3-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound without the methyl and keto groups.
7-Methylisoquinoline: Lacks the keto group at the 3rd position.
3-Isoquinolinone: Lacks the methyl group at the 7th position.
Uniqueness
7-Methyl-2,3-dihydroisoquinolin-3-one is unique due to the presence of both the methyl and keto groups, which can influence its chemical reactivity and biological activity. This combination of functional groups can make it a valuable intermediate in the synthesis of more complex molecules and a potential candidate for drug development.
Properties
CAS No. |
51463-02-6 |
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Molecular Formula |
C10H9NO |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
7-methyl-2H-isoquinolin-3-one |
InChI |
InChI=1S/C10H9NO/c1-7-2-3-8-5-10(12)11-6-9(8)4-7/h2-6H,1H3,(H,11,12) |
InChI Key |
BJPGLZPADUQUHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CNC(=O)C=C2C=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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